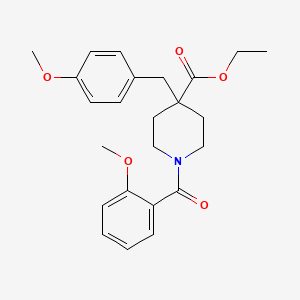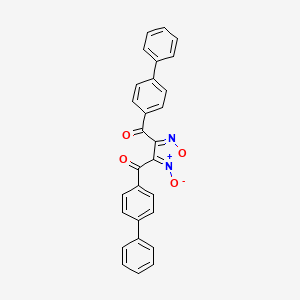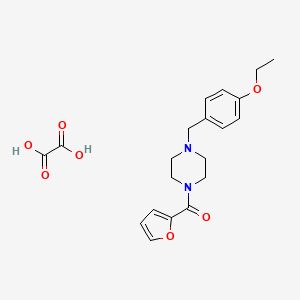
5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-3-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-3-thiophenesulfonamide, also known as DQ-1, is a small molecule with potential therapeutic applications. It belongs to the class of quinoline-based compounds and has been shown to possess anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The exact mechanism of action of 5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-3-thiophenesulfonamide is not fully understood. However, it is believed to exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes such as COX-2 and MMPs. It may also activate certain signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to possess antioxidant properties and may protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-3-thiophenesulfonamide in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. This makes it a safer option for in vivo studies. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-3-thiophenesulfonamide. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. Another area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are also needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-3-thiophenesulfonamide involves the reaction of 3,4-dihydro-1(2H)-quinolinone with N,N-dimethylthiophene-3-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-3-thiophenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also possesses anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
5-(3,4-dihydro-2H-quinoline-1-carbonyl)-N,N-dimethylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-17(2)23(20,21)13-10-15(22-11-13)16(19)18-9-5-7-12-6-3-4-8-14(12)18/h3-4,6,8,10-11H,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDLMTTUDYJGQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5087989.png)
![1-(4-fluorophenyl)-7-(3-pyridinyl)-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B5087996.png)

![N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide](/img/structure/B5088012.png)
![5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5088019.png)
![N-(5-chloro-2-methoxyphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5088025.png)
![3-allyl-5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5088026.png)

![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-methoxy-1-propanamine](/img/structure/B5088038.png)
![1-phenyl-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5088040.png)
![2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B5088052.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5088066.png)
![(3'R*,4'R*)-1'-[(2-methoxy-3-quinolinyl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5088073.png)
